pKa vs. 3-Chloro-2-methylaniline
The acid dissociation constant (pKa) of 2-chloro-5-methylaniline is 2.78±0.10 (predicted, 25 °C) [1], which is 0.29 units higher than that of the isomer 3-chloro-2-methylaniline (pK1: 2.49±0.10, 25 °C) . This difference indicates that 2-chloro-5-methylaniline is less acidic and therefore a stronger nucleophile under basic conditions, affecting its reactivity in coupling and condensation reactions commonly employed in pharmaceutical synthesis [2].
| Evidence Dimension | pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | pKa = 2.78±0.10 (predicted, 25 °C) |
| Comparator Or Baseline | 3-Chloro-2-methylaniline: pK1 = 2.49±0.10 (25 °C) |
| Quantified Difference | ΔpKa = 0.29 |
| Conditions | Predicted and experimental pKa values at 25 °C |
Why This Matters
A higher pKa translates to enhanced nucleophilicity, which can improve yields and selectivity in amine acylation and arylation reactions for pharmaceutical intermediate synthesis.
- [1] CATO Research Chemicals. (n.d.). 2-Chloro-5-methylaniline (95-81-8): Acid Dissociation Constant (pKa). View Source
- [2] Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. View Source
